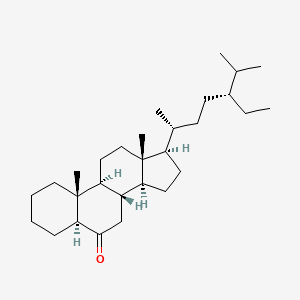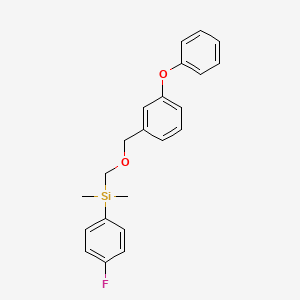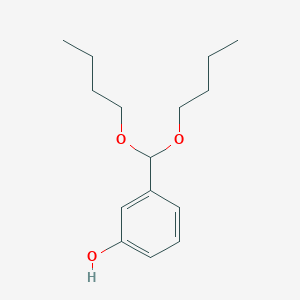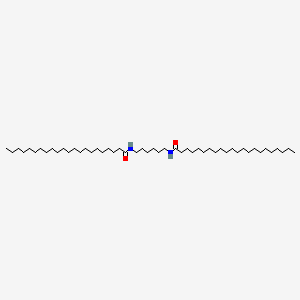![molecular formula C9H16O B14342270 1,3-Dimethyl-2-oxabicyclo[2.2.2]octane CAS No. 93704-87-1](/img/structure/B14342270.png)
1,3-Dimethyl-2-oxabicyclo[2.2.2]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3-Dimethyl-2-oxabicyclo[2.2.2]octane can be synthesized through several methods. One common synthetic route involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . Another method includes the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol, which can be further processed to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound often involves the extraction of cineole from Eucalyptus oil through steam distillation. The extracted cineole is then purified using various techniques such as fractional distillation and crystallization .
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Dimethyl-2-oxabicyclo[2.2.2]octane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.
Major Products:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,3-Dimethyl-2-oxabicyclo[2.2.2]octane has a wide range of scientific research applications:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Studied for its antimicrobial and anti-inflammatory properties.
Medicine: Incorporated into pharmaceutical formulations for its decongestant and antitussive effects.
Industry: Utilized in the production of flavors, fragrances, and cleaning products
Mecanismo De Acción
The mechanism of action of 1,3-Dimethyl-2-oxabicyclo[2.2.2]octane involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in inflammatory and microbial processes. For example, it has been shown to inhibit the activity of cyclooxygenase enzymes, leading to reduced production of inflammatory mediators .
Comparación Con Compuestos Similares
1,3-Dimethyl-2-oxabicyclo[2.2.2]octane can be compared with other similar compounds such as:
1,8-Cineole: Another name for this compound, highlighting its structural similarity.
1,4-Diazabicyclo[2.2.2]octane: A compound with a similar bicyclic structure but different functional groups and properties.
Bicyclo[2.2.2]octane: A saturated hydrocarbon with a similar core structure but lacking the oxygen atom present in this compound.
The uniqueness of this compound lies in its oxygenated structure, which imparts distinct chemical and biological properties compared to its analogs .
Propiedades
Número CAS |
93704-87-1 |
|---|---|
Fórmula molecular |
C9H16O |
Peso molecular |
140.22 g/mol |
Nombre IUPAC |
1,3-dimethyl-2-oxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C9H16O/c1-7-8-3-5-9(2,10-7)6-4-8/h7-8H,3-6H2,1-2H3 |
Clave InChI |
UHAYVNRWODBYLM-UHFFFAOYSA-N |
SMILES canónico |
CC1C2CCC(O1)(CC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


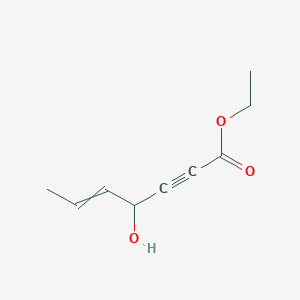
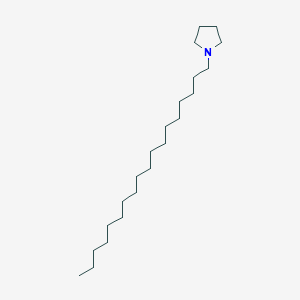
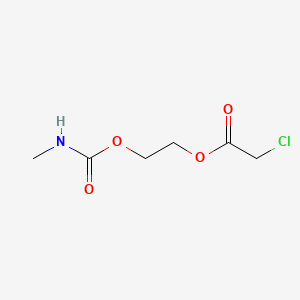
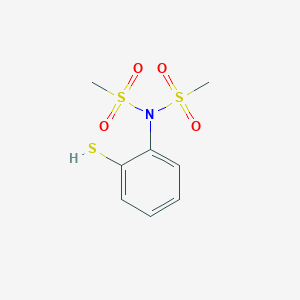

![Ethyl 4-formyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-3-carboxylate](/img/structure/B14342229.png)
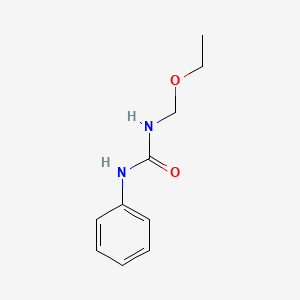
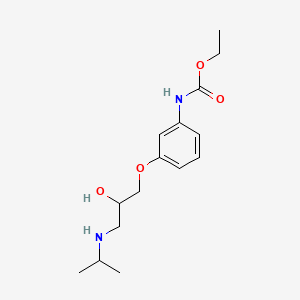
![2,2'-{2-[(Pyridin-4-yl)methylidene]hydrazine-1,1-diyl}diacetic acid](/img/structure/B14342255.png)
